3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes both dimethoxyphenyl and ethoxyphenyl groups, as well as a pyridothiadiazine core
Preparation Methods
The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
When compared to other pyridothiadiazine derivatives, 3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 3,5-bis-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O4S/c1-4-31-17-7-5-16(6-8-17)19-12-23(28)27-14-26(15-32-24(27)20(19)13-25)21-10-9-18(29-2)11-22(21)30-3/h5-11,19H,4,12,14-15H2,1-3H3 |
InChI Key |
XSHVCWBKPPAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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